molecular formula C16H33BrO3 B3231502 Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- CAS No. 132364-54-6

Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-

Cat. No.: B3231502
CAS No.: 132364-54-6
M. Wt: 353.33 g/mol
InChI Key: UTHIOHGADUGJLD-UHFFFAOYSA-N
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Description

Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- is a chemical compound with the molecular formula C16H33BrO3. It is a derivative of decane, where the hydrogen atoms are substituted with a bromoethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- typically involves the reaction of decane with 2-(2-bromoethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.

    Reduction Reactions: The compound can be reduced to form corresponding alkanes or alkenes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromoethoxy groups into other molecules.

    Biology: It is used in the study of biological systems and interactions, particularly in the synthesis of bioactive compounds.

    Medicine: It is used in the development of pharmaceutical compounds and drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- involves its ability to undergo various chemical reactions, such as substitution, oxidation, and reduction. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of new compounds with desired properties. The specific molecular targets and pathways involved depend on the nature of the reactions and the conditions under which they are carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Decane, 1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]- is unique due to its specific arrangement of bromoethoxy groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and industrial processes .

Properties

IUPAC Name

1-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]decane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33BrO3/c1-2-3-4-5-6-7-8-9-11-18-13-15-20-16-14-19-12-10-17/h2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTHIOHGADUGJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90768021
Record name 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90768021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132364-54-6
Record name 1-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90768021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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